The compound (2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate is a complex organic molecule notable for its potential pharmaceutical applications. It features multiple functional groups and chiral centers, contributing to its stereochemical complexity. The compound is classified under the category of amino acid derivatives and is particularly relevant in medicinal chemistry due to its structural characteristics that may influence biological activity.
This compound has been referenced in various patents and research articles, indicating its significance in drug development. For instance, it has been associated with treatments for conditions such as hypertension and heart failure, highlighting its therapeutic potential . The classification of this compound aligns with other amino acid derivatives used in pharmaceutical applications.
The synthesis of (2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate generally involves several key steps:
Technical details regarding specific reagents and conditions can vary based on the synthetic route chosen .
The molecular structure of (2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate can be represented by its chemical formula and structural diagram. The compound consists of:
The molecular weight of this compound is significant for its pharmacokinetic properties. Detailed structural data can be obtained from databases such as the Protein Data Bank or DrugBank, which provide insights into its three-dimensional conformation and interactions with biological targets .
The compound can undergo various chemical reactions typical for amino acid derivatives:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacological profile .
The mechanism of action for (2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate is primarily linked to its interaction with specific biological targets such as receptors or enzymes involved in disease pathways.
Upon administration, the compound may bind to target proteins or enzymes, influencing their activity through competitive inhibition or allosteric modulation. This binding affinity is often determined by the structural features of the molecule and its stereochemistry.
Quantitative structure-activity relationship (QSAR) studies can provide data on how variations in structure affect biological activity, guiding further development .
The physical properties of (2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate include:
Chemical properties include stability under various conditions (pH, temperature) and reactivity towards common reagents. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming these properties .
The primary applications of (2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate lie in medicinal chemistry:
The synthesis of (2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate employs a convergent strategy, integrating advanced coupling methodologies and stereocontrolled reactions to assemble its multifunctional architecture. The process typically commences with the preparation of the chiral pentanoic acid backbone, where the critical (2S,4R) stereochemistry is established early via asymmetric synthesis or enzymatic resolution techniques to ensure enantiopurity . This stereochemical integrity is paramount, as the compound functions as a synthetic precursor or prodrug to active inhibitors targeting metalloproteases like neprilysin (NEP) [3].
Table 1: Key Synthetic Intermediates and Their Roles
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
(2S,4R)-4-(tert-butoxycarbonyl)amino-5-(5'-chloro-2'-fluorobiphenyl-4-yl)-2-ethoxymethyl-2-methylpentanoic acid benzyl ester | 1562405-29-1 | C₃₃H₃₉ClFNO₅ | Boc-protected amino precursor enabling selective downstream functionalization |
Benzyl (2S,4R)-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methyl-4-[(3-oxo-1,2-oxazole-5-carbonyl)amino]pentanoate | 1562405-21-3 | C₃₂H₃₂ClFN₂O₆ | Key derivative for introducing the hydroxamic acid moiety critical for zinc binding in NEP inhibition |
(2S,4R)-5-(5'-chloro-2'-fluorobiphenyl-4-yl)-2-ethoxymethyl-4-[(3-hydroxyisoxazole-5-carbonyl)amino]-2-methylpentanoic acid | 1562404-57-2 | C₂₅H₂₆ClFN₂O₆ | Active metabolite generated after ester hydrolysis (benzyl group removal) |
A pivotal stage involves Suzuki-Miyaura cross-coupling to install the 5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl moiety. This employs palladium catalysis to link the halogenated phenyl component to the pentanoate core bearing a boronic acid/ester functionality, typically under inert conditions using bases like triethylamine or diisopropylethylamine [3]. The chloro and fluoro substituents on the distal phenyl ring are retained throughout this step, contributing to later target affinity and metabolic stability. Subsequent steps introduce the benzyl ester via esterification with benzyl alcohol, utilizing coupling agents such as DCC (dicyclohexylcarbodiimide) or CDI (carbonyldiimidazole), often in aprotic solvents like dichloromethane or tetrahydrofuran . The ethoxymethyl group at the C2 position is typically incorporated earlier in the backbone synthesis through alkylation strategies. Final deprotection, particularly of temporary amine protecting groups (e.g., tert-butoxycarbonyl (Boc)), yields the target compound, which is purified via techniques like column chromatography or recrystallization [3].
The molecular architecture of this compound integrates several distinct yet synergistic pharmacophoric elements, each contributing to its biological interactions and physicochemical profile:
Halogenated Biphenyl System: The 5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl group serves as a central hydrophobic pharmacophore. This motif is engineered for optimal π-stacking and van der Waals interactions within the S1' and S2' pockets of the neprilysin active site. The meta-chloro and ortho-fluoro substituents enhance binding affinity by filling specific sub-pockets while concurrently improving compound stability by reducing oxidative metabolism on the biphenyl system [3]. This design mirrors structural features observed in other successful NEP inhibitors like sacubitril, demonstrating the critical role of strategically halogenated biaryl systems in achieving potent enzyme inhibition [3].
Amino Acid Backbone with Ethoxymethyl Branch: The core features a pentanoic acid scaffold substituted at C4 with a primary amine and at C2 with both a methyl group and an ethoxymethyl side chain. This branched hydrophobic substituent (ethoxymethyl) significantly increases lipophilicity (calculated LogP ≈ 6), influencing membrane permeability and overall pharmacokinetics [2]. The C4 amine acts as a versatile handle, readily convertible to amides or ureas (as seen in downstream derivatives like the hydroxamic isoxazole carboxamide) to enhance zinc coordination within the NEP active site [3]. The constrained flexibility imposed by the quaternary C2 center promotes a bioactive conformation favorable for target engagement.
Benzyl Ester Prodrug Unit: The terminal benzyl ester masks the carboxylic acid functionality. While the free acid (generated in vivo by esterases) is the pharmacologically active species responsible for zinc binding in metalloproteases like NEP, the lipophilic benzyl ester significantly enhances oral bioavailability by improving passive intestinal absorption. This prodrug strategy is a well-established medicinal chemistry tactic to optimize the absorption, distribution, metabolism, and excretion properties of polar acidic drugs [3]. The benzyl group is readily cleaved enzymatically post-absorption, liberating the active diacid inhibitor.
Table 2: Key Structural Motifs and Their Functional Contributions
Structural Motif | Molecular Properties | Functional Role in Bioactivity & Drug Design |
---|---|---|
5'-Chloro-2'-Fluoro-[1,1'-biphenyl]-4-yl | High hydrophobicity; Planar conformation | Primary binding element for enzyme subsites (S1'/S2'); Halogens modulate affinity and metabolic stability |
C2 Ethoxymethyl Group | Increases lipophilicity (LogP); Steric bulk | Modulates conformation and lipophilicity; Enhances membrane permeability |
C4 Primary Amine | Nucleophilic; Protonable at physiological pH | Key functional handle for derivatization into zinc-binding groups (e.g., hydroxamic acids, carboxylates) |
Benzyl Ester | Lipophilic prodrug moiety; Enzymatically labile | Enhances oral absorption; Protects the active carboxylic acid until systemic exposure |
The (2S,4R) absolute stereochemistry is not merely a synthetic detail but a fundamental determinant of the compound's three-dimensional shape, dictating its precise interaction with biological targets. The molecule possesses two chiral centers (C2 and C4), generating four possible stereoisomers. Research unequivocally demonstrates that only the (2S,4R) configuration exhibits the desired potent biological activity, specifically as a precursor to potent neprilysin inhibitors [3]. This stereospecificity arises from the geometric constraints of the neprilysin catalytic pocket, which exhibits a high degree of enantioselectivity.
Stereochemical Influence on Target Binding: Molecular modeling and structure-activity relationship studies indicate that the (2S,4R) configuration optimally positions the pharmacophoric elements relative to the enzyme's catalytic zinc ion and key binding residues. The spatial orientation of the biphenyl moiety, the trajectory of the alkyl chain, and the presentation of the carboxylic acid (after prodrug cleavage) or its active derivative (e.g., the hydroxamic acid from the downstream metabolite C₂₅H₂₆ClFN₂O₆) depend critically on the defined stereochemistry at C2 and C4 [3]. The (2S) configuration at C2 orients the bulky ethoxymethyl group away from steric clashes within the binding pocket, while the (4R) configuration positions the amino/amide group for optimal hydrogen bonding or zinc coordination interactions critical for transition-state mimicry and high-affinity binding [3].
Stereoselective Synthesis and Purification: Achieving the required (2S,4R) enantiopure material necessitates sophisticated synthetic approaches. Common strategies include:
The profound impact of stereochemistry extends beyond neprilysin binding. The (2S,4R) configuration also influences physicochemical properties like solubility and crystal packing (relevant for formulation development of related crystalline active metabolites [3]) and dictates metabolic susceptibility. Enzymes responsible for prodrug activation (esterases) and potential metabolic deactivation (e.g., cytochrome P450 isozymes, glucuronosyltransferases) exhibit inherent stereoselectivity, meaning different stereoisomers would possess distinct pharmacokinetic profiles. Consequently, the rigorous control and definition of stereochemistry in (2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate are indispensable prerequisites for its predictable biological behavior and therapeutic potential as a progenitor of neprilysin inhibitors [3].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8